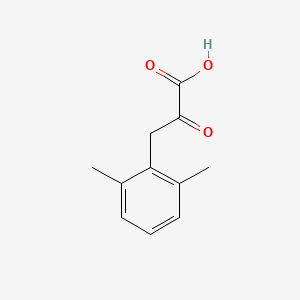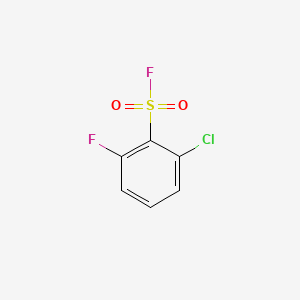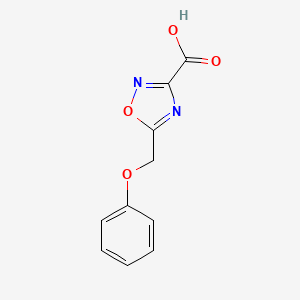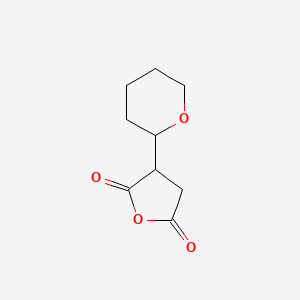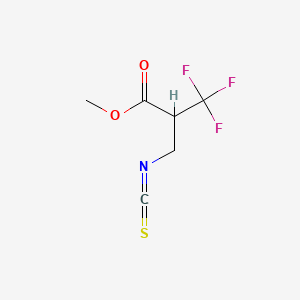
Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and isothiocyanate groups in its structure makes it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate typically involves the reaction of methyl 3,3,3-trifluoro-2-(bromomethyl)propanoate with potassium thiocyanate in an organic solvent such as acetone. The reaction is carried out under reflux conditions for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Cycloaddition: It can undergo cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Cycloaddition: Reagents such as alkenes or alkynes, often under thermal or catalytic conditions.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Aplicaciones Científicas De Investigación
Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate involves the reactivity of its isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in labeling and modifying proteins and other biomolecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,3,3-trifluoro-2-oxopropanoate: Similar in structure but lacks the isothiocyanate group, making it less reactive in certain biochemical applications.
Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate: Contains an additional trifluoromethyl group, which can alter its chemical properties and reactivity.
Uniqueness
Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate is unique due to the combination of trifluoromethyl and isothiocyanate groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H6F3NO2S |
|---|---|
Peso molecular |
213.18 g/mol |
Nombre IUPAC |
methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate |
InChI |
InChI=1S/C6H6F3NO2S/c1-12-5(11)4(2-10-3-13)6(7,8)9/h4H,2H2,1H3 |
Clave InChI |
UGMLUMLHGAWQQV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CN=C=S)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


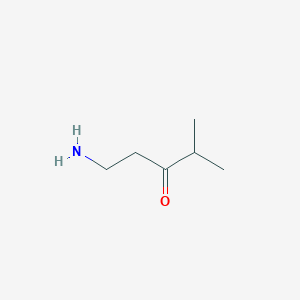
![o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)
![Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate](/img/structure/B15311060.png)

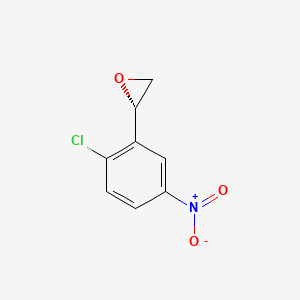
![1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine](/img/structure/B15311072.png)
